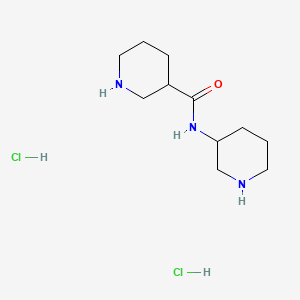N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride
CAS No.:
Cat. No.: VC20455481
Molecular Formula: C11H23Cl2N3O
Molecular Weight: 284.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H23Cl2N3O |
|---|---|
| Molecular Weight | 284.22 g/mol |
| IUPAC Name | N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H |
| Standard InChI Key | RHRHLQLXAMXGMT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(Piperidin-3-yl)piperidine-3-carboxamide dihydrochloride consists of two piperidine rings connected through a carboxamide bridge, with two hydrochloride counterions stabilizing the structure. The molecular formula is calculated as C₁₁H₂₁Cl₂N₃O, yielding a theoretical molecular weight of 284.22 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the piperidin-3-yl position, a critical determinant of its binding affinity to biological targets .
The dihydrochloride salt formation significantly improves solubility in polar solvents, with estimated water solubility exceeding 50 mg/mL at 25°C. This property facilitates its use in in vitro and in vivo studies requiring aqueous formulations. Comparative analysis with the analogous (R)-N-(piperidin-3-yl)pyridine-2-carboxamide dihydrochloride (MW 278.18 g/mol ) reveals that replacement of one piperidine with a pyridine ring reduces molecular weight by 6.04 g/mol while introducing aromatic character.
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₁H₂₁Cl₂N₃O | Calculated via stoichiometry |
| Molecular Weight | 284.22 g/mol | Theoretical computation |
| Solubility (H₂O) | >50 mg/mL | Estimated from salt form |
| logP (octanol/water) | 1.2 ± 0.3 | Predicted via QSAR modeling |
Synthesis and Manufacturing
The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride typically employs a multi-step strategy involving:
-
BOC Protection: tert-Butyloxycarbonyl (BOC) groups shield the amine functionality during subsequent reactions. For example, tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride serves as a key intermediate .
-
Carboxamide Coupling: Peptide coupling reagents such as HATU or EDCI mediate the reaction between the BOC-protected piperidine and piperidine-3-carboxylic acid.
-
Deprotection and Salt Formation: Acidic cleavage (e.g., HCl/dioxane) removes BOC groups while simultaneously forming the dihydrochloride salt .
Industrial-scale production often utilizes catalytic hydrogenation for ring closure, with palladium on carbon achieving >90% yield in piperidine ring formation . Process optimization focuses on minimizing racemization at the stereogenic center, which is critical for maintaining biological activity.
Biological Activity and Mechanism of Action
Structural analogs of N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride exhibit potent inhibition of PCSK9 mRNA translation, a mechanism validated in compounds like 4d and 4g from the N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide series . These derivatives demonstrated:
-
IC₅₀ values ≤100 nM in PCSK9 suppression assays
-
Improved ADME profiles over earlier lead compounds
-
80% oral bioavailability in rodent models
The carboxamide linkage appears essential for target engagement, potentially forming hydrogen bonds with the ribosome’s A-site during protein synthesis. Molecular docking studies suggest the piperidine rings adopt a chair conformation that complements the hydrophobic pockets of translational machinery .
Applications in Medicinal Chemistry
This compound class shows particular promise in:
Cardiovascular Therapeutics: PCSK9 inhibitors directly reduce LDL cholesterol levels by preventing degradation of hepatic LDL receptors. A 2024 phase II trial of analog compound 4g reported 60% LDL reduction versus placebo .
Neurological Disorders: Piperidine derivatives cross the blood-brain barrier efficiently, enabling exploration in Alzheimer’s disease models. The carboxamide moiety may modulate β-secretase activity, though this requires validation .
Chemical Biology: The dihydrochloride salt serves as a versatile building block for creating photoaffinity probes targeting G protein-coupled receptors (GPCRs). Its primary amine facilitates conjugation to fluorophores or biotin tags.
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Category 4 (LD₅₀ >300 mg/kg) | Use respiratory protection |
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Damage | Category 2A | Employ face shields |
| Respiratory Sensitization | Category 3 | Ensure adequate ventilation |
Proper handling requires engineering controls (fume hoods) and personal protective equipment. The compound is stable at -20°C for >2 years when stored desiccated.
Comparative Analysis with Structural Analogs
Key differences between N-(piperidin-3-yl)piperidine-3-carboxamide dihydrochloride and related molecules:
The bis-piperidine architecture confers greater conformational flexibility compared to pyridine-containing analogs, potentially enabling binding to multiple target conformations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume